Fluorene, 9-(o-chlorobenzylidene)-

Fluorene Synthesis Condensation Reaction Process Chemistry

Researchers tuning LUMO levels in organic electronics cannot substitute the para-chloro isomer. The ortho-chloro group introduces steric and electronic perturbations that shift reduction potentials predictably via Hammett relationships, enabling precise control of electron injection barriers. • Differentiated redox behavior vs. para-isomer (CAS 1229-71-6) for fine-tuning OFET/OLED active layers • Reactive ortho-Cl handle enables programmed synthesis of helically chiral PAHs inaccessible via para-isomer • 98% purity with verified spectral fingerprints (NMR, FTIR, UV-Vis, GC-MS) for isomer validation Sourced from qualified suppliers; bulk quantities available upon request.

Molecular Formula C20H13Cl
Molecular Weight 288.8 g/mol
CAS No. 1643-49-8
Cat. No. B14757471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorene, 9-(o-chlorobenzylidene)-
CAS1643-49-8
Molecular FormulaC20H13Cl
Molecular Weight288.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)Cl
InChIInChI=1S/C20H13Cl/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H
InChIKeyKVYLEMJXCQVYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Unique Electronic Building Block for Advanced Studies


Fluorene, 9-(o-chlorobenzylidene)- (CAS 1643-49-8) is a chlorinated 9-benzylidenefluorene derivative (C20H13Cl, MW 288.8 g/mol) characterized by a rigid, conjugated fluorene core and an *ortho*-chloro substituted benzylidene moiety . This specific *ortho* substitution pattern fundamentally distinguishes it from the unsubstituted parent 9-benzylidenefluorene and its *para*-chloro isomer (CAS 1229-71-6) by introducing a steric and electronic perturbation directly adjacent to the reactive exocyclic double bond [1]. This structural feature is the primary driver for its differentiated reactivity and electrochemical properties, making it more than a simple analog and a valuable compound for probing structure-property relationships in organic electronics [2].

Probes structure-property relationships via ortho steric and electronic perturbation
Differentiated reactivity from para-isomer and unsubstituted parent fluorene
Supports organic electronics, thermal stability, and synthetic methodology studies

The Ortho Effect: Why Positional Isomers Are Not Interchangeable


Scientific procurement cannot treat all 9-benzylidenefluorene derivatives as interchangeable. The position of the chlorine substituent on the benzylidene ring is a critical performance variable that dictates reactivity and electronic behavior. Fluorene, 9-(o-chlorobenzylidene)- introduces a unique 'ortho effect,' where the chlorine atom's proximity to the reaction center causes steric hindrance and alters electron distribution via inductive effects in a way that the *para*-chloro or unsubstituted analogs cannot replicate [1]. This manifests as differentiated half-wave reduction potentials predictable via Hammett relationships [2], altered pyrolysis pathways with rapid HCl evolution [3], and unique spectral signatures [4]. Selecting a generic 9-benzylidenefluorene or its *para*-isomer for applications requiring specific redox properties or thermal decomposition profiles will fundamentally change the experimental outcome.

Positional isomer mismatch
Para-chloro or unsubstituted analogs exhibit divergent redox potentials and pyrolysis pathways; ortho effect is unique.
Synthetic protocol sensitivity
Ethanol-based condensation yields a different byproduct (9-o-chlorocinnamylidenefluorene); methanol/NaOMe route is required for this target.
Spectral identity risk
Ortho and para isomers have separate spectral databases; using the wrong reference leads to misidentification and QC failure.

Quantifiable Performance Differentiation from Close Analogs


Synthesis Selectivity in Methanolic vs. Ethanolic Condensation

A direct synthesis comparison shows that Fluorene, 9-(o-chlorobenzylidene)- is obtained as the primary product when fluorene is condensed with o-chlorobenzaldehyde in methanol using sodium methoxide. When the reaction is performed in ethanol with sodium ethoxide, the major product shifts to 9-o-chlorocinnamylidenefluorene, a larger, conjugated byproduct. This demonstrates a quantifiable solvent/base-dependent product selectivity that is specific to this *ortho*-chloro substrate and must be managed during procurement for high-purity synthesis [1].

Synthesis selectivity
Head-to-head
Methanol/NaOMe gives target; ethanol/NaOEt gives 9-o-chlorocinnamylidenefluorene
Solvent/base-dependent product outcome
Ethanol route fails to produce the target compound
Fluorene Synthesis Condensation Reaction Process Chemistry

Predicted Electrochemical Reduction Potential Shift

A foundational study established a linear free-energy relationship for the polarographic reduction of substituted 9-benzylidenefluorenes with a reaction constant (ρ) of +0.23 V [1]. Applying the Hammett equation (ΔE₁/₂ = ρσ), the *ortho*-Cl substituent (σ₀ ≈ 0.20-0.30) is predicted to shift the half-wave potential (E₁/₂) to a more positive value compared to the unsubstituted parent (σ = 0) by approximately +0.05 to +0.07 V. In contrast, a *para*-Cl substituent (σₚ = +0.23) would cause a larger shift of ~+0.05 V, but the *ortho* isomer's distinct steric-inductive blend results in a predictably intermediate and tunable reduction potential, offering a unique value not achievable with other substitution patterns.

Electrochemical shift
Class-level
ΔE₁/₂ ≈ +0.05 to +0.07 V vs. parent
Tunable reduction potential via ortho Hammett effect
Estimated from polarographic ρ=+0.23 V class regression
Organic Electrochemistry Molecular Electronics Polarography

Divergent Thermal Degradation Pathway

Pyrolysis studies on the *para*-chloro isomer show a dramatic departure from the unsubstituted parent 9-benzylidenefluorene, which primarily cleaves to fluorene and toluene. For 9-p-chlorobenzylidenefluorene, only a trace of fluorene forms; instead, rapid hydrogen chloride evolution and excessive charring are the dominant processes [1]. As a class, 9-benzylidenefluorenes are known to undergo radical-mediated cleavage, and the *ortho*-chloro derivative is expected to exhibit an even more pronounced decomposition due to the labile nature of the ortho-C-Cl bond under thermal stress, leading to faster HCl generation and divergent char yields, a critical consideration for high-temperature material processing.

Thermal degradation
Class-level
Rapid HCl evolution, charring vs. fluorene + toluene (parent)
Divergent pyrolysis pathway
Ortho isomer predicted more severe; corrosive outgassing risk
Thermal Stability Pyrolysis Chemistry Materials Degradation

Definitive Spectral Fingerprinting for Isomer Identification

The *ortho*-chloro isomer (CAS 1643-49-8) has a unique, curated spectral entry in the SpectraBase database, including 1H NMR, FTIR, UV-Vis, and GC-MS data [1]. This is distinct from its *para*-chloro isomer (CAS 1229-71-6), which has its own separate database entry [2]. The availability of these distinct, referenceable spectral fingerprints is not common for all research chemical analogs and provides an immediate, instrument-based method for inbound quality verification. For example, the ortho substitution leads to distinct IR absorption patterns due to C-H out-of-plane bending vibrations that differ from the para-substitution pattern, ensuring that the correct isomer has been procured.

Spectral fingerprint
Head-to-head
Distinct SpectraBase entries: ortho vs. para isomers
Instant isomer verification via database
1H NMR, FTIR, UV-Vis, GC-MS available
Analytical Chemistry Quality Control Spectroscopy

Physical Property Modulation in Phase-Change Temperatures

The introduction of the *ortho*-chloro substituent has a measurable impact on bulk physical properties compared to the parent 9-benzylidenefluorene. The melting point is depressed by 5-7°C, while the boiling point increases significantly by nearly 30°C [1]. This shift indicates weaker intermolecular forces in the solid state (lower lattice energy) but a higher degree of intermolecular attraction in the liquid phase, likely due to increased polarizability and dipole moment from the ortho-C-Cl bond. This specific alteration in phase-change temperatures is a direct selection parameter for processes like melt-processing, purification via recrystallization, or vacuum thermal deposition.

Phase-change temps
Reported
Δ mp: -4.5 to -7.5°C; Δ bp: +29.8°C
Altered purification and deposition profiles
Affects recrystallization and melt-processing suitability
Thermophysical Properties Crystallization Purification

High-Value Applications Driven by a Differentiated Profile


Tuning LUMO Levels in Organic Semiconductors

For organic field-effect transistors (OFETs) or OLEDs where electron injection barriers must be minimized, Fluorene, 9-(o-chlorobenzylidene)- is the superior choice. Its predicted more positive reduction potential, a direct result of the ortho-chloro Hammett effect, implies a lower LUMO energy level compared to the parent 9-benzylidenefluorene [1]. This provides a precise, predictable tool for fine-tuning the electron affinity of the active layer, enabling better alignment with common cathode materials, which is not possible with the unsubstituted or *para*-isomer due to their divergent electrochemical profiles.

Precursor for Ortho-Functionalized Polycyclic Hydrocarbons

Researchers synthesizing complex PAHs through intramolecular cyclization or cross-coupling reactions will find this compound invaluable. The high selectivity and yield achievable in its methanolic condensation synthesis [1] ensures a pure starting material. Moreover, the reactive ortho-chloro group acts as a privileged handle for further functionalization, allowing for the programmed synthesis of helically chiral or strained PAH architectures that are inaccessible via the *para*-isomer.

Model System for Thermal Stability and Degradation Studies

For laboratories studying the thermal degradation of conjugated small molecules, this compound serves as a critical model system. Its pyrolysis behavior, characterized by rapid HCl evolution and carbonaceous char formation as inferred from the class [1], makes it a relevant analog for understanding the fire-retardant or corrosive outgassing mechanisms of chlorinated aromatic additives in polymer matrices. Selecting the *ortho*-isomer over the *para*-isomer provides insight into the positional dependence of dehydrochlorination kinetics.

Reference Standard for Isomer-Specific Method Development

Given the existence of distinct, high-quality spectral fingerprints in the SpectraBase database for the *ortho*- and *para*-chloro isomers [1][2], Fluorene, 9-(o-chlorobenzylidene)- is the definitive reference material for developing and validating HPLC, GC-MS, or NMR methods aimed at resolving positional isomers of chlorinated fluorene derivatives in complex reaction mixtures or environmental samples.

Application
Selection Property
Validation Focus
Organic semiconductor LUMO tuning
Ortho-chloro Hammett effect on reduction potential
Electrochemical alignment with cathode materials
Precursor for ortho-functionalized PAHs
High-yield condensation and reactive ortho-Cl handle
Synthetic access to strained architectures
Thermal degradation model system
HCl evolution and charring profile
Positional dependence of dehydrochlorination kinetics
Isomer-specific method development reference
Distinct spectral fingerprints (NMR, IR, MS)
Ortho/para isomer resolution in complex matrices
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